6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
CAS No.: 89073-60-9
Cat. No.: VC20764818
Molecular Formula: C8H12N4O3
Molecular Weight: 212.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89073-60-9 |
|---|---|
| Molecular Formula | C8H12N4O3 |
| Molecular Weight | 212.21 g/mol |
| IUPAC Name | 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H12N4O3/c1-3-11-6(9)5(10-15)7(13)12(4-2)8(11)14/h3-4,9H2,1-2H3 |
| Standard InChI Key | GAZDRRFBKXZFCM-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=O)N(C1=O)CC)N=O)N |
| Canonical SMILES | CCN1C(=C(C(=O)N(C1=O)CC)N=O)N |
Introduction
Chemical Structure and Identification
Molecular Identity and Basic Information
6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C8H12N4O3 and a molecular weight of 212.21 g/mol. The compound is registered in chemical databases with the PubChem CID 385990 . The compound's structure was first documented in chemical databases on March 26, 2005, with the most recent modification to its database entry occurring on April 5, 2025 .
Structural Nomenclature and Synonyms
The compound is known by several synonyms in the scientific literature, which reflects its structural characteristics and classification. These synonyms include:
| Synonym | Type |
|---|---|
| 89073-60-9 | CAS Registry Number |
| 1,3-Diethyl-5-nitroso-6-aminouracil | Common Name |
| 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dione | IUPAC Name |
| NSC677517 | National Cancer Institute Designation |
| 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | Alternative Name |
Table 1: Common synonyms for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Structural Identifiers and Molecular Descriptors
For computational chemistry and database searching purposes, the compound can be identified using several standardized structural descriptors:
| Descriptor Type | Value |
|---|---|
| InChI | InChI=1S/C8H12N4O3/c1-3-11-6(9)5(10-15)7(13)12(4-2)8(11)14/h3-4,9H2,1-2H3 |
| InChIKey | GAZDRRFBKXZFCM-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=O)N(C1=O)CC)N=O)N |
Table 2: Standardized structural identifiers for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Structural Characteristics
Core Structure
The fundamental structure of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with oxygen atoms at positions 2 and 4, creating a pyrimidinedione (or uracil) backbone. This heterocyclic system serves as the scaffold upon which the functional groups are positioned. The core pyrimidinedione structure contributes to the compound's potential for hydrogen bonding and other intermolecular interactions that may influence its biological activity .
Functional Groups and Substituents
The compound features several key functional groups that define its chemical properties:
-
Nitroso group (-N=O) at position 5
-
Amino group (-NH2) at position 6
-
Ethyl groups (-CH2CH3) at positions 1 and 3
-
Carbonyl groups (C=O) at positions 2 and 4
The presence of these functional groups creates a molecule with both hydrogen bond donors (amino group) and acceptors (carbonyl groups, nitroso group), which contributes to its potential interactions with biological macromolecules .
Physical and Chemical Properties
Predicted Physicochemical Properties
Although specific experimental data for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione is limited, its properties can be estimated based on similar compounds. For example, the related compound 6-amino-1,3-dimethyl-5-nitrosouracil has the following properties:
| Property | Value | Confidence |
|---|---|---|
| Physical State | Likely solid at room temperature | Based on similar compounds |
| Color | Potentially pink to purple | Extrapolated from related nitroso compounds |
| Solubility | Limited solubility in polar solvents | Based on similar pyrimidinediones |
| Stability | Potentially hygroscopic | Characteristic of many nitroso compounds |
Table 3: Estimated physical properties of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione based on related compounds
Electronic and Structural Features
The nitroso group at position 5 is a significant structural feature that influences the compound's electronic properties. This group can participate in redox reactions and potentially act as a nitric oxide (NO) donor under certain conditions. The amino group at position 6 provides a site for hydrogen bonding and potential derivatization for structural modifications. The diethyl substitution at positions 1 and 3 contributes hydrophobicity to the molecule, which may affect its solubility profile and membrane permeability .
Chemical Reactivity
Stability Considerations
The stability of nitroso compounds can be influenced by various factors, including light, heat, and pH. Nitroso groups are known to be reactive, and compounds containing these groups may undergo transformations under certain conditions. The specific stability profile of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione would require experimental determination, though general caution regarding storage and handling of nitroso compounds would apply.
Related Compounds and Structural Analogs
Comparison with Similar Pyrimidinediones
Several structurally related compounds provide insights into the potential properties and applications of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione:
| Compound | Structural Difference | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 6-Amino-1,3-dimethyl-5-nitrosouracil | Methyl instead of ethyl groups | C6H8N4O3 | 184.15 g/mol |
| 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | Methyl instead of ethyl groups, nitro instead of nitroso | C6H8N4O4 | 200.15 g/mol |
| 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | Butyl instead of ethyl groups | C12H20N4O3 | Approx. 268 g/mol |
Table 4: Structural comparison of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione with related compounds
Structure-Activity Relationships
The comparison of these related compounds suggests that modifications to the alkyl groups at positions 1 and 3, as well as changes to the nitroso/nitro group at position 5, can significantly alter the physicochemical properties and potentially the biological activities of these molecules. The progression from methyl to ethyl to butyl substituents increases lipophilicity, which may enhance membrane permeability while potentially decreasing water solubility .
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